2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(24(27)28)6-7-14(13)21)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGZPMXFDNMFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors.
Mode of Action
It is known that coumarin derivatives can interact with various targets in the body, leading to a range of biological effects. For example, some coumarin derivatives have been found to inhibit DNA gyrase, a type of enzyme that is involved in DNA replication and transcription.
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives, it is likely that this compound could affect multiple pathways.
Pharmacokinetics
It is known that the presence of a chlorine atom in a compound often improves its pharmacokinetic properties by offering increased resistance to metabolic degradation.
Result of Action
It is known that coumarin derivatives have been tested for a range of biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-hiv, antihyperlipidemic, and antitumor effects.
Action Environment
It is known that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvent, catalyst, and other procedures. This suggests that the compound might be stable under a variety of environmental conditions.
Biological Activity
2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the chromeno-pyridine backbone followed by chlorination and nitro-substitution. A notable method involves a one-pot reaction that optimizes yield and purity, as demonstrated in recent literature .
Antioxidant Properties
Research indicates that derivatives of the chromeno-pyridine structure exhibit significant antioxidant activity. For instance, compounds with similar structures have shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is critical for treating Alzheimer's disease. Compounds similar to 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide have shown IC50 values in the low micromolar range, indicating potent inhibition .
- Butyrylcholinesterase (BuChE) : This enzyme's inhibition is also beneficial for cognitive function. Similar compounds have demonstrated superior BuChE inhibitory activity compared to standard drugs like rivastigmine .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of neuroinflammation associated with neurodegenerative disorders .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of chromeno-pyridine derivatives in animal models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta aggregation and improved cognitive function in treated subjects .
- Cytotoxicity Assessment : The cytotoxicity of 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide was assessed on various cell lines, including SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma). The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window .
Data Summary
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparisons of physicochemical properties and biological activities.
Substituent Variations on the Benzamide Moiety
Key Observations :
- In contrast, 4-nitro or 4-chloro substitutions (e.g., compounds in ) may reduce binding affinity due to altered electronic distribution.
- Heterocyclic Core: Replacing the chromenopyridine scaffold with benzotriazole (compound 8e) or pyrimidine (compounds in ) modifies steric and electronic interactions. For instance, the benzotriazole derivative (8e) exhibits potent PPARγ agonism, suggesting scaffold flexibility in receptor binding .
Functional Group Modifications on the Aromatic Ring
- 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide: The dimethylamino group introduces strong electron-donating effects, which may enhance solubility but reduce electrophilicity compared to the target compound. This could explain its use as a pharmaceutical intermediate rather than a direct therapeutic agent.
Research Findings and Implications
Scaffold Flexibility: The chromenopyridine, benzotriazole, and pyrimidine cores demonstrate adaptability in targeting nuclear receptors (e.g., PPARγ, RORγ). However, activity depends on substituent positioning and electronic properties .
Substituent Effects: Electron-withdrawing groups (nitro, chloro) at positions 2 and 5 on the benzamide enhance ligand-receptor interactions, whereas electron-donating groups (dimethylamino) may prioritize solubility over potency .
Unmet Potential: Compounds like 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide lack reported biological data, suggesting opportunities for further exploration in structure-activity relationship (SAR) studies.
Q & A
Basic: What are the optimal synthetic routes for this compound, considering reagent compatibility and reaction efficiency?
The synthesis of 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide involves multi-step acylation and heterocyclic ring formation. Key considerations include:
- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl dichloride are common for converting carboxylic acids to acyl chlorides. Evidence shows SOCl₂ with N-methyl acetamide in benzene (reflux, 4 hours) yields high-purity intermediates, while oxalyl dichloride in dichloromethane (50°C, shorter reaction times) may reduce side products .
- Solvent compatibility : Benzene or dichloromethane balances reactivity and safety. Polar aprotic solvents like DMF can enhance nucleophilic substitution but may complicate purification .
- Temperature control : Lower temperatures (0–20°C) minimize decomposition of nitro groups, while higher temperatures (50°C) accelerate acylation .
Basic: How can researchers characterize purity and structural integrity using spectroscopic methods?
- NMR spectroscopy : and NMR are critical for confirming the benzamide backbone and chromenopyridine ring. For example, aromatic protons in the nitro-substituted benzene appear as distinct doublets (δ 8.2–8.5 ppm), while the chromenopyridine carbonyl group resonates near δ 165 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy). Fragmentation patterns confirm the nitro and chloro substituents .
- FT-IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) are diagnostic .
Advanced: How to analyze conflicting spectral data (e.g., unexpected NMR shifts or MS fragments)?
Conflicts may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Multi-technique validation : Cross-validate with LC-MS, X-ray crystallography, or elemental analysis.
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .
- Isotopic labeling : Use -labeled intermediates to trace nitro-group behavior in MS fragmentation .
Advanced: What strategies improve intermediate yield in multi-step synthesis?
- Protecting groups : Temporarily shield reactive sites (e.g., nitro groups) during acylation to prevent side reactions .
- Catalyst optimization : Lewis acids like ZnCl₂ can enhance coupling efficiency in heterocyclic ring formation .
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates intermediates, while recrystallization from ethanol removes nitro-byproducts .
Basic: What solvent and catalyst choices are critical for acylation steps?
- Solvents : Dichloromethane offers inertness for acid-sensitive intermediates, while toluene facilitates high-temperature reactions. Avoid protic solvents (e.g., water) to prevent hydrolysis .
- Catalysts : N-methyl acetamide or DMF act as nucleophilic catalysts, accelerating acyl chloride formation. Substituent steric effects may require bulkier catalysts (e.g., DMAP) .
Advanced: How to design experiments probing bacterial proliferation inhibition?
- Structural analogs : Evidence from similar benzamides (e.g., trifluoromethyl-substituted derivatives) suggests targeting bacterial PPTase enzymes. Use microbial growth assays (MIC determination) and enzyme inhibition studies (IC₅₀) .
- SAR studies : Systematically vary substituents (e.g., nitro → amine reduction) to correlate structure with activity .
Advanced: What computational methods predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to bacterial PPTase active sites. Focus on hydrogen bonding with nitro groups and hydrophobic interactions with the chromenopyridine ring .
- DFT calculations : Assess electronic effects (e.g., nitro group electron-withdrawing properties) on binding affinity .
Basic: How to troubleshoot low nitro-group reactivity?
- Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC .
- Electrophilic directing groups : Ensure meta-directing substituents (e.g., chloro) are present to guide nitro placement .
Advanced: How do substituents (Cl, NO₂) influence electronic properties and bioactivity?
- Electron-withdrawing effects : Nitro groups increase electrophilicity, enhancing interactions with enzyme nucleophiles. Chloro substituents improve lipophilicity, aiding membrane penetration .
- Hammett constants : Quantify substituent effects using σ values (e.g., σₘ-NO₂ = 1.43) to predict reactivity trends .
Advanced: How to validate mechanism of action if off-target effects are observed?
- Proteome profiling : Use affinity chromatography or pull-down assays to identify unintended targets .
- Knockout models : Test activity against bacterial strains lacking PPTase enzymes to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
